Ácido sandaracopimarico

Descripción general

Descripción

Sandaracopimaric acid (SAPA) is a naturally occurring diterpene acid found in the resin of the sandarac tree (Tetraclinis articulata). It is a major component of the resin of the sandarac tree, which is an evergreen coniferous shrub native to the Mediterranean region. SAPA is a colorless, crystalline, water-soluble compound with a molecular weight of 244.3 g/mol. It has a strong acidic odor and is used in perfumery, cosmetics, and pharmaceuticals.

Aplicaciones Científicas De Investigación

Componente de barniz

El ácido sandaracopimarico es un componente principal de la resina sandaraca, que proviene del Tetraclinis articulata . Esta resina se ha utilizado durante mucho tiempo por sus propiedades, principalmente como componente de barniz . Fue el componente principal del famoso barniz italiano Vernice liquida, lo que hace que su caracterización sea importante para los estudios de pinturas antiguas .

Aplicaciones médicas

Históricamente, la resina sandaraca, que contiene ácido sandaracopimarico, se utilizó en medicina para diversos síntomas: quemaduras, dolores, enfermedades nerviosas, diarreas, gusanos intestinales y como fármaco hemostático . Se utilizaba normalmente para las hemorragias nasales, pero sobre todo para las hemorroides y para la regulación de la menstruación . También se podía utilizar en emplastos o mezclado con aceite para hacer una crema para prevenir el agrietamiento de manos y pies .

Efectos antiinflamatorios

La resina sandaraca tiene efectos antiinflamatorios definidos . En un estudio que integra la farmacología de red y la validación experimental, se encontró que el ácido 7α-hidroxi sandaracopimarico, un derivado del ácido sandaracopimarico, era uno de los principales ingredientes activos de Callicarpa nudiflora, una hierba tradicional china, para el tratamiento de diversas enfermedades .

Tratamiento de la neuroinflamación

El mismo estudio también sugirió que el ácido sandaracopimarico podría tener aplicaciones potenciales en el tratamiento de la neuroinflamación, una condición asociada con la enfermedad de Alzheimer .

Componente de pegamento

Además de utilizarse como componente de barniz, la resina sandaraca también se utilizó como pegamento

Direcciones Futuras

The future directions of research on Sandaracopimaric acid could involve further exploration of its anti-inflammatory properties and its potential applications in medical and health-related fields. Future transcriptomic studies may help identify genes responsible for its formation .

Relevant Papers There are several relevant papers that provide more detailed information about Sandaracopimaric acid . These papers cover various aspects of Sandaracopimaric acid, including its synthesis, molecular structure, chemical reactions, and potential applications. For a comprehensive understanding, it is recommended to analyze these papers in detail.

Mecanismo De Acción

Target of Action

Sandaracopimaric acid is a diterpenoid compound that has been identified to have anti-inflammatory properties . It has been found to effectively reduce the contraction of phenylephrine-induced pulmonary arteries .

Mode of Action

It is known to exhibit anti-inflammatory properties by reducing the contraction of phenylephrine-induced pulmonary arteries

Biochemical Pathways

Sandaracopimaric acid is involved in several biochemical pathways. It has been found to be associated with the MAPK signaling pathway, IL-17 signaling pathway, lipid and atherosclerotic signaling pathway, Toll-like receptor signaling pathway, and TNF signaling pathway . These pathways play crucial roles in inflammation and immune responses, suggesting that sandaracopimaric acid may exert its effects by modulating these pathways.

Result of Action

The molecular and cellular effects of sandaracopimaric acid’s action are primarily related to its anti-inflammatory properties . By modulating inflammation-related pathways, it can potentially alleviate inflammation and related symptoms.

Action Environment

The action, efficacy, and stability of sandaracopimaric acid can be influenced by various environmental factors. For instance, the resin from which sandaracopimaric acid is derived is found in several plant species, suggesting that the plant’s growth conditions could impact the compound’s properties . .

Análisis Bioquímico

Biochemical Properties

Sandaracopimaric acid is a diterpenoid, a type of molecule that plays a crucial role in the biochemistry of many organisms

Molecular Mechanism

It is known to bind to certain biomolecules and may influence enzyme activity and gene expression

Metabolic Pathways

Sandaracopimaric acid is involved in various metabolic pathways due to its diterpenoid structure . It may interact with certain enzymes or cofactors, potentially influencing metabolic flux or metabolite levels.

Propiedades

IUPAC Name |

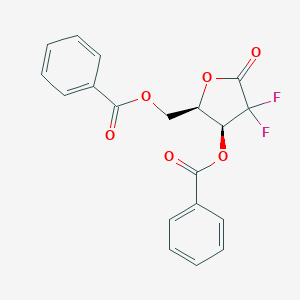

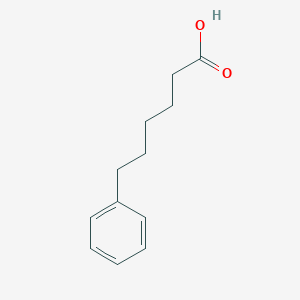

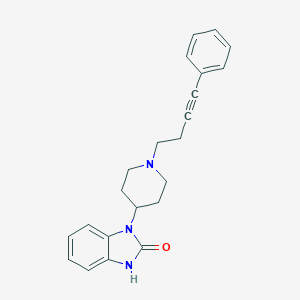

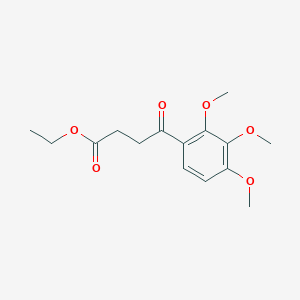

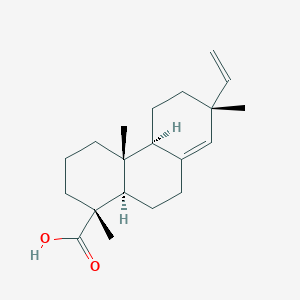

(1R,4aR,4bS,7R,10aR)-7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-5-18(2)12-9-15-14(13-18)7-8-16-19(15,3)10-6-11-20(16,4)17(21)22/h5,13,15-16H,1,6-12H2,2-4H3,(H,21,22)/t15-,16+,18-,19+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHVJRKBZMUDEEV-KRFUXDQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2C(=C1)CCC3C2(CCCC3(C)C(=O)O)C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CC[C@H]2C(=C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)O)C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80893311 | |

| Record name | Cryptopimaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

471-74-9 | |

| Record name | (-)-Sandaracopimaric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=471-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sandaracopimaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000471749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cryptopimaric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6435 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cryptopimaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SANDARACOPIMARIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4BJH0IA3Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.